molecular formula C6H8N4O3S B11605775 Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)- CAS No. 110578-98-8

Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Cat. No.: B11605775
CAS No.: 110578-98-8
M. Wt: 216.22 g/mol
InChI Key: JSWQHEXCIKNKBI-UHFFFAOYSA-N
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Description

Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)- (hereafter referred to as Compound A) is a thioether-linked acetamide derivative featuring a 2-methyl-4-nitroimidazole moiety. Its synthesis likely involves nucleophilic substitution between a thiol-containing imidazole precursor and a chloroacetamide, analogous to methods described in for related compounds .

Properties

CAS No.

110578-98-8

Molecular Formula

C6H8N4O3S

Molecular Weight

216.22 g/mol

IUPAC Name

2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H8N4O3S/c1-3-8-5(10(12)13)6(9-3)14-2-4(7)11/h2H2,1H3,(H2,7,11)(H,8,9)

InChI Key

JSWQHEXCIKNKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)N

solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Nitration of 2-Methylimidazole

The nitro group is introduced early to leverage its electron-withdrawing effects, which direct subsequent substitutions. A mixed-acid nitration system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates 2-methylimidazole at the 4-position, yielding 2-methyl-4-nitro-1H-imidazole with >80% purity.

Thiol Group Introduction

The 5-position thiol is installed via thiolation of 5-bromo-2-methyl-4-nitroimidazole using sodium hydrosulfide (NaSH) in ethanol at 70°C:

5-Bromo-2-methyl-4-nitroimidazole+NaSHEtOH, 70°C2-Methyl-4-nitro-1H-imidazole-5-thiol+NaBr\text{5-Bromo-2-methyl-4-nitroimidazole} + \text{NaSH} \xrightarrow{\text{EtOH, 70°C}} \text{2-Methyl-4-nitro-1H-imidazole-5-thiol} + \text{NaBr}

This step achieves 65–75% yield, with purification via recrystallization from ethanol-water mixtures.

Thioether Formation with 2-Chloroacetamide

Nucleophilic Substitution

The thiolate ion (generated in situ using K₂CO₃ or NaOH) reacts with 2-chloroacetamide in polar aprotic solvents like DMF or ethanol:

2-Methyl-4-nitro-1H-imidazole-5-thiol+ClCH₂CONH₂K₂CO₃, DMF, 80°CTarget Compound+KCl+H₂O\text{2-Methyl-4-nitro-1H-imidazole-5-thiol} + \text{ClCH₂CONH₂} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{Target Compound} + \text{KCl} + \text{H₂O}

Optimized Conditions :

  • Solvent : DMF enhances nucleophilicity and reaction rate compared to ethanol.

  • Temperature : 80–90°C for 8–12 hours achieves >85% conversion.

  • Base : K₂CO₃ (2.5 equiv.) minimizes side reactions like hydrolysis of chloroacetamide.

Alternative Routes Using Disulfide Intermediates

To circumvent thiol handling, disulfide-bridged dimers are reduced in situ with Zn/HCl before reacting with chloroacetamide:

(2-Methyl-4-nitroimidazol-5-yl)₂S₂Zn, HCl2×2-Methyl-4-nitroimidazole-5-thiolClCH₂CONH₂Target Compound\text{(2-Methyl-4-nitroimidazol-5-yl)₂S₂} \xrightarrow{\text{Zn, HCl}} 2 \times \text{2-Methyl-4-nitroimidazole-5-thiol} \xrightarrow{\text{ClCH₂CONH₂}} \text{Target Compound}

This method improves stability but adds a reduction step, reducing overall yield to 60–70%.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol or methanol-water (3:1) yields crystals with >98% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves unreacted chloroacetamide.

Analytical Data

  • MP : 189–192°C (decomposition observed above 200°C).

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 2H, SCH₂), 8.15 (s, 1H, imidazole-H), 7.95 (br, 1H, NH), 7.45 (br, 1H, NH).

  • HRMS : [M+H]⁺ calcd. for C₆H₈N₄O₃S: 216.0372, found: 216.0375.

Comparative Analysis of Methodologies

Method Yield Advantages Drawbacks
Direct Thiol Substitution85%Fewer steps, high purityRequires anhydrous conditions
Disulfide Reduction70%Avoids thiol handlingLower yield, additional steps
Solid-Phase Synthesis65%Scalable for industrial productionHigh equipment costs

Industrial-Scale Adaptations

Patent US20130303781A1 describes a continuous-flow process for analogous thioacetamides:

  • Reactor 1 : Thiol generation at 50°C with NaSH.

  • Reactor 2 : Substitution with chloroacetamide at 90°C.

  • In-line Crystallization : Anti-solvent (water) injection precipitates the product, achieving 90% yield at 10 kg/batch.

Emerging Methodologies

Enzymatic Sulfur Transfer

Pilot studies use sulfurtransferases to catalyze thioether formation under mild conditions (pH 7.4, 37°C), though yields remain suboptimal (40–50%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining 80% yield, offering energy-efficient scaling .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Similarities and Variations

Compound A shares a common acetamide-thioether backbone with several compounds documented in the evidence. Key structural distinctions arise from the substituents on the heterocyclic rings:

Compound Core Structure Substituents/Modifications Key Functional Groups
Compound A 2-Methyl-4-nitroimidazole-thioacetamide Nitro group at C4, methyl at C2 of imidazole Nitro, thioether, acetamide
9a–9e () Benzimidazole-triazole-thiazole Varied aryl groups (e.g., phenyl, fluorophenyl) Triazole, thiazole, acetamide
23–27 () Triazinoindole-thioacetamide Bromo, phenoxy, or cyanomethyl substituents Triazinoindole, thioether, acetamide
3d–3i () Thiazolidinedione-acetamide Methoxy, nitro, or piperidine substituents Thiazolidinedione, acetamide

Key Observations :

  • Unlike triazinoindole derivatives (23–27), Compound A lacks fused aromatic systems, which may reduce π-π stacking interactions in biological targets .

Reactivity Differences :

  • The nitro group in Compound A may necessitate milder reaction conditions to avoid reduction, whereas halogenated analogs (e.g., 25–27) tolerate harsher environments .

Physicochemical Properties

Compound Melting Point (°C) Solubility Spectral Data (Key Peaks)
Compound A Not reported Likely polar Nitro IR ~1520 cm⁻¹ (N=O stretch)
9c () 198–200 Moderate in DMSO ¹H NMR δ 8.2 (triazole-H)
25 () 210–212 Low in water ¹³C NMR δ 115 (C-Br)
3d () 185–187 High in DMF IR 1720 cm⁻¹ (C=O of thiazolidinedione)

Key Trends :

  • Nitro-containing compounds (e.g., Compound A, 3d) exhibit higher polarity, impacting solubility and chromatographic behavior .
  • Halogenated derivatives (25–27) show elevated melting points due to increased molecular symmetry and packing efficiency .

Mechanistic Contrasts :

  • While 9c and 3d–3i target metabolic enzymes, Compound A’s nitro group may confer antimicrobial activity via free radical generation .

Toxicity and Environmental Considerations

  • Compound A: Nitroimidazoles are associated with genotoxicity risks due to nitro group reduction intermediates (e.g., hydroxylamines) .

Biological Activity

Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-, a compound with the molecular formula C6_6H8_8N4_4O3_3S and a molecular weight of approximately 216.22 g/mol, has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features an acetamide group and a thioether linkage to a substituted imidazole ring, which includes both a nitro group and a methyl group. These structural components contribute to its reactivity and biological activity, particularly in antimicrobial and antiparasitic contexts .

Antimicrobial Properties

Research indicates that Acetamide, 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)- exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:

  • Trichomonas vaginalis : The compound has shown trichomonicidal activity.
  • Giardia lamblia : It displays giardicidal properties.
  • Entamoeba histolytica : The compound also exhibits amebicidal effects.

The mechanism of action may involve the inhibition of specific enzymes or modulation of metabolic pathways critical for pathogen survival.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that the presence of electron-withdrawing groups (like nitro groups) enhances the biological activity of the compound. The unique combination of functional groups in Acetamide contributes to its potential as a therapeutic agent .

In Vitro Studies

In one study, derivatives of Acetamide were evaluated for their antimicrobial efficacy using minimum inhibitory concentration (MIC) assays. Results showed that certain derivatives had MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .

Another investigation highlighted the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

To further understand the biological activity of Acetamide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Methoxy-3-nitrophenyl)acetamideContains methoxy and nitro substituentsModerate antimicrobial
4-Acetamido-3-nitroanisoleFeatures an acetamido group with a nitro groupAntimicrobial activity
4-Methoxy-2-nitroacetanilideContains methoxy and nitro groupsAntibacterial properties

Acetamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties, making it a promising candidate for drug discovery and development .

Q & A

Basic: How can researchers optimize the synthesis of 2-((2-methyl-4-nitro-1H-imidazol-5-yl)thio)-acetamide to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, dimethylformamide (DMF) or ethanol are preferred solvents due to their ability to dissolve polar intermediates, while triethylamine is effective as a base catalyst for thioether bond formation . Stepwise protocols, such as first synthesizing the nitroimidazole core followed by thiol-alkylation with chloroacetamide derivatives, can minimize side reactions. Monitoring reaction progress via TLC and intermediate purification through recrystallization (e.g., using acetic acid/water mixtures) enhances purity . Yield improvements are achievable by controlling temperature (60–80°C) and pH (neutral to slightly basic) to favor nucleophilic substitution .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm the presence of key groups (e.g., methyl at δ ~2.5 ppm, nitro groups via deshielding effects, and thioether linkages) .
  • IR Spectroscopy : Peaks at ~1650 cm1 ^{-1 } (C=O stretch) and ~1520 cm1 ^{-1 } (N–O nitro stretch) validate functional groups .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the nitroimidazole and thioacetamide moieties. Refinement using SHELXL ensures accurate structural models .

Advanced: How should researchers address discrepancies in biological activity data between structurally similar derivatives?

Methodological Answer:
Contradictions often arise from variations in substituent effects or assay conditions. For example, 4c ( ) showed selective cytotoxicity due to a tetrazole substituent, whereas 4a (imidazole derivative) exhibited lower activity. To resolve discrepancies:

  • Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., nitro, methyl, or aryl groups) .
  • Validate biological assays using standardized protocols (e.g., MTT assays on A549 cells with cisplatin as a positive control) .
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities against target proteins, as seen in for similar compounds .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using purified enzymes (e.g., tyrosine kinases or oxidoreductases) and spectrophotometric detection of cofactor depletion (NADH/NADPH) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
  • Computational Docking : Use programs like Schrödinger Suite to model interactions, focusing on the nitro group’s role in hydrogen bonding and the thioether’s hydrophobic contacts .

Advanced: How can researchers resolve challenges in crystallographic refinement of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for light atoms (e.g., sulfur and nitrogen) .
  • Refinement Strategies : Employ SHELXL for anisotropic displacement parameters and TWIN/BASF commands in SHELX for handling twinned crystals .
  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/Rfactor convergence (<5%) to ensure model accuracy .

Basic: What factors influence the stability of this compound during storage?

Methodological Answer:

  • Hydrolysis Sensitivity : The thioether and acetamide groups are prone to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N2_2) at −20°C in amber vials .
  • Light Sensitivity : Nitro groups may degrade under UV light; use light-resistant containers .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Basic: What in vitro models are suitable for preliminary anticancer activity screening?

Methodological Answer:

  • Cell Lines : A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblasts) are widely used for selectivity assessment, as in .
  • Assay Design : Conduct dose-response curves (1–100 µM) over 48–72 hours using MTT or resazurin assays. Include positive controls (e.g., cisplatin) and calculate selectivity indices (IC50_{50}(normal)/IC50_{50}(cancer)) .

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